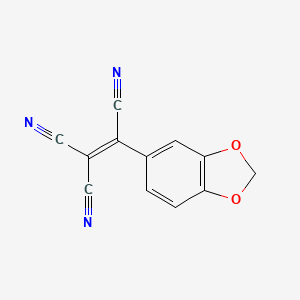

4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile

Overview

Description

The compound 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile is a chemical of interest in various synthetic organic chemistry studies. It is related to a family of compounds that are characterized by the presence of a tetrahydropyran ring substituted with a methoxyphenyl group and a nitrile functional group. This structure is a key intermediate in the synthesis of a wide range of organic molecules with potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin, followed by hydrolysis, afforded a carboxylic acid derivative. This intermediate was further used to acylate various amines, yielding corresponding diamides . Another study reported the hydrogenolysis of a dihydro-2H-pyran derivative, followed by reduction to afford aminomethyl tetrahydro-2H-pyran derivatives . These synthetic routes highlight the versatility of the tetrahydropyran core when functionalized with different substituents.

Molecular Structure Analysis

Although the specific molecular structure of this compound is not directly reported, related compounds have been structurally characterized. For example, the crystal structure of a complex molecule containing a tetrahydropyran ring was determined using X-ray crystallography, revealing that the pyran ring can adopt a near-coplanar arrangement with adjacent heterocyclic rings . This suggests that the tetrahydropyran core can influence the overall conformation and crystal packing of the molecules it is part of.

Chemical Reactions Analysis

The tetrahydropyran ring is a reactive moiety that can undergo various chemical transformations. The literature describes the formation of Schiff bases from related compounds, where an amino group on a thiophene derivative reacts with an aldehyde to form a Schiff base . This indicates that the amino-functionalized tetrahydropyran derivatives can participate in condensation reactions, which are useful in the synthesis of compounds with potential antimicrobial activity.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Catalysis

The synthetic utility of compounds related to 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile is highlighted by their role in the formation of pyranopyrimidine scaffolds, which are crucial precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research on hybrid catalysts for synthesizing substituted pyranopyrimidine derivatives through one-pot multicomponent reactions indicates the importance of such compounds in developing lead molecules. These studies employ various catalysts including organocatalysts, metal catalysts, and green solvents, demonstrating the compound's relevance in synthetic organic chemistry and drug development (Parmar, Vala, & Patel, 2023).

Anticancer Research

In anticancer research, the structural features of compounds related to this compound have been explored for their potential in creating new drugs with high tumor specificity and reduced toxicity. The synthesis and investigation of various groups of compounds have led to identifying candidates with promising therapeutic effects and minimal keratinocyte toxicity, indicating the utility of such structures in designing safer anticancer drugs (Sugita et al., 2017).

Material Science

In material science, compounds with pyran structures, similar to this compound, are integral to developing polymer-inorganic thermoelectric nanocomposite materials. These materials, combining conducting polymers with inorganic thermoelectric materials, show potential for enhanced thermoelectric performance, highlighting the importance of such chemical structures in advancing new materials for energy conversion (Du et al., 2012).

Pharmacological Interest

The pharmacological interest in morpholine and pyrans derivatives, closely related to the chemical structure of interest, showcases a broad spectrum of activities. The presence of a pyran ring is a common feature in biologically active compounds, playing a crucial role in biochemistry and medicinal chemistry. This review emphasizes the ongoing exploration and methodology development for creating novel derivatives with significant pharmacophoric activities, underlying the chemical structure's versatility in drug discovery (Asif & Imran, 2019).

Safety and Hazards

properties

IUPAC Name |

4-(4-methoxyphenyl)oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-15-12-4-2-11(3-5-12)13(10-14)6-8-16-9-7-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDAKKUAAMXNOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359605 | |

| Record name | 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3648-78-0 | |

| Record name | Tetrahydro-4-(4-methoxyphenyl)-2H-pyran-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3648-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)